molecular formula C12H17N3O B4179529 N-(1-methyl-4-piperidinyl)nicotinamide CAS No. 830339-06-5

N-(1-methyl-4-piperidinyl)nicotinamide

Cat. No. B4179529
CAS RN: 830339-06-5
M. Wt: 219.28 g/mol
InChI Key: RFDJXELWCWZMKG-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)nicotinamide, also known as MPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPN is a derivative of nicotinamide, a form of vitamin B3, and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-methyl-4-piperidinyl)nicotinamide is complex and involves multiple pathways. N-(1-methyl-4-piperidinyl)nicotinamide has been shown to inhibit the activity of various enzymes and signaling molecules such as AKT, mTOR, and NF-κB, which are involved in cell growth and proliferation. N-(1-methyl-4-piperidinyl)nicotinamide also modulates the activity of specific immune cells such as T cells and macrophages, which play a crucial role in the immune response.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)nicotinamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(1-methyl-4-piperidinyl)nicotinamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, N-(1-methyl-4-piperidinyl)nicotinamide has been shown to protect against oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In immune cells, N-(1-methyl-4-piperidinyl)nicotinamide modulates the production of cytokines and chemokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4-piperidinyl)nicotinamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(1-methyl-4-piperidinyl)nicotinamide also has low toxicity and is well-tolerated by cells and tissues. However, there are also some limitations to its use in lab experiments. N-(1-methyl-4-piperidinyl)nicotinamide can be expensive to synthesize, and its mechanism of action is complex and not fully understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on N-(1-methyl-4-piperidinyl)nicotinamide. One area of interest is the development of N-(1-methyl-4-piperidinyl)nicotinamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the study of N-(1-methyl-4-piperidinyl)nicotinamide's effects on the gut microbiome, which has been shown to play a crucial role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)nicotinamide and its potential interactions with other signaling pathways and molecules.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)nicotinamide has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, N-(1-methyl-4-piperidinyl)nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurobiology, N-(1-methyl-4-piperidinyl)nicotinamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-methyl-4-piperidinyl)nicotinamide has been shown to modulate the immune response by targeting specific immune cells and cytokines.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDJXELWCWZMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388022
Record name N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide

CAS RN

830339-06-5
Record name N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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